![molecular formula C24H40OSSi B14440095 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol CAS No. 79409-68-0](/img/structure/B14440095.png)
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is a complex organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclododecanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with phenylsulfanyl derivatives under specific conditions to form the desired product . The reaction conditions often include the use of sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the cyclododecanol moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol exerts its effects depends on its interactions with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The cyclododecanol moiety may interact with biological membranes or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is unique due to the combination of its functional groups and the cyclododecanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
79409-68-0 |
|---|---|
Fórmula molecular |
C24H40OSSi |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
1-(3-phenylsulfanyl-3-trimethylsilylprop-2-enyl)cyclododecan-1-ol |
InChI |
InChI=1S/C24H40OSSi/c1-27(2,3)23(26-22-16-12-11-13-17-22)18-21-24(25)19-14-9-7-5-4-6-8-10-15-20-24/h11-13,16-18,25H,4-10,14-15,19-21H2,1-3H3 |
Clave InChI |
XPFUNRQHGVOQNM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CCC1(CCCCCCCCCCC1)O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


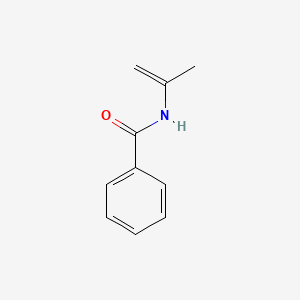
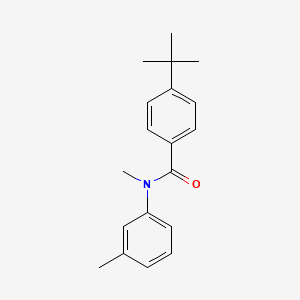

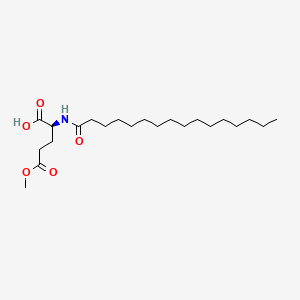
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
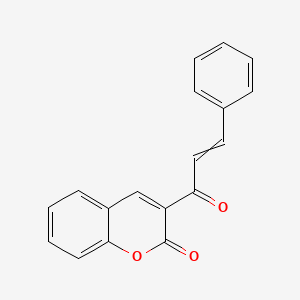
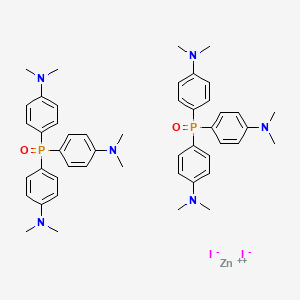

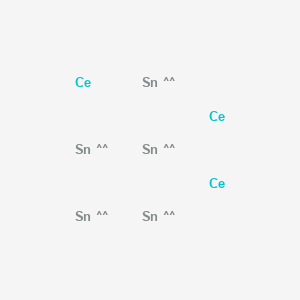
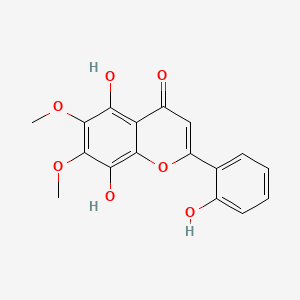
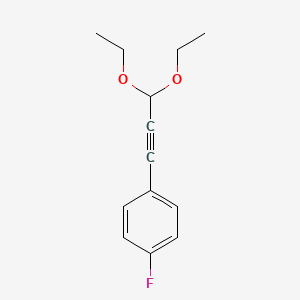
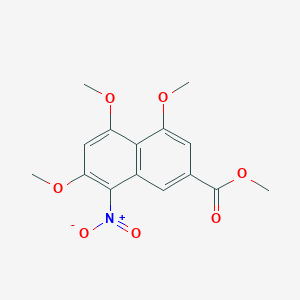
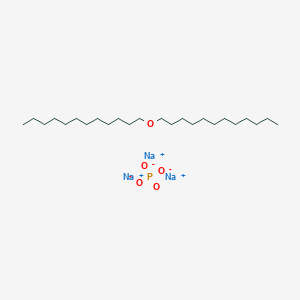
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
